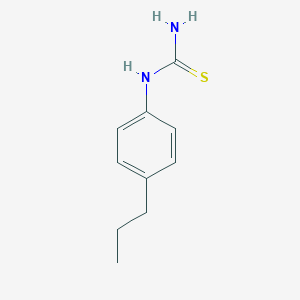

(4-Propylphenyl)thiourea

Overview

Description

“(4-Propylphenyl)thiourea” is a chemical compound with the molecular formula C10H14N2S and a molecular weight of 194.30 . It is used for research purposes .

Synthesis Analysis

Thioureas and their derivatives, including “this compound”, are synthesized by the reaction of various anilines with CS2 . They are also synthesized using a one-pot three-component strategy .Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core. The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O). The C–N bond distances are short .Chemical Reactions Analysis

Thioureas and their derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It reacts with alkyl halides and gives isothiouronium salt . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Taste and Food Preferences : Thioureas like PROP and PTC are known for their bitter taste and implications for food preference and dietary habits (Tepper, 1998).

Biological Activities : Nitrosubstituted acyl thioureas have shown potential in DNA-binding studies and exhibit a range of biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).

Green Chemistry : The green synthesis of thiourea derivatives using solar energy represents an environmentally friendly approach in medicinal chemistry (Kumavat et al., 2013).

Metal Complexes : Thioureas, due to their O and S donor atoms, are used in the synthesis of metal complexes that have shown efficiency as antibacterial and antifungal agents (Shakoor & Asghar, 2021).

Antithyroidal and Adrenal Stress Influence : Thiourea's antithyroidal activity can affect the adrenal gland, influencing lipid peroxidation and corticosterone secretion (Chakraborty et al., 2018).

Pharmaceutical Applications : Various thiourea derivatives have been evaluated for their inhibitory activities against enzymes and for their antibacterial and antioxidant potentials, with potential applications in pharmaceuticals (Naz et al., 2020).

Molecular Docking and Structural Studies : Thiourea derivatives have been extensively studied for their molecular structures and potential in molecular docking, which is crucial for drug development (Qiao et al., 2017).

Catalysis : Thioureas are used in organocatalysis, where they can enhance catalytic activity. Modifications to these compounds can lead to tailorable functional groups for specific reactions (Nickisch et al., 2020).

Anticancer Activity : Quantum chemical computations and molecular docking of thiourea derivatives have indicated potential anticancer activity, making them candidates for drug development (Kirishnamaline et al., 2021).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-propylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKBXNBOGLFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383654 | |

| Record name | (4-propylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-18-2 | |

| Record name | (4-propylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

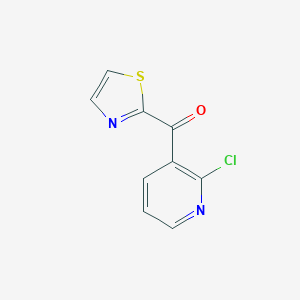

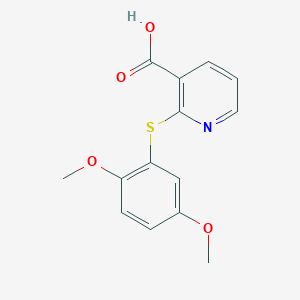

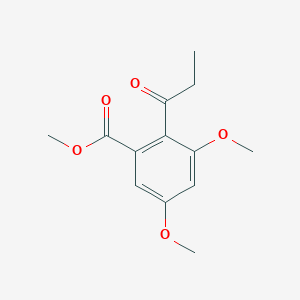

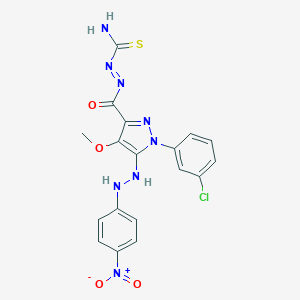

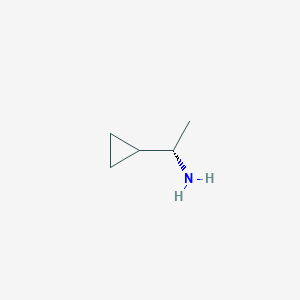

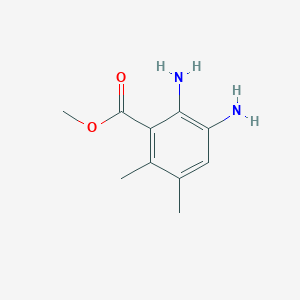

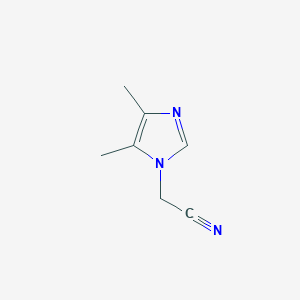

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)

![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)

![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)